2-[3-[1-(5-Fluoropentyl)pyrazol-3-yl]phenyl]pyrazine
Description
2-[3-[1-(5-Fluoropentyl)pyrazol-3-yl]phenyl]pyrazine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Properties
IUPAC Name |
2-[3-[1-(5-fluoropentyl)pyrazol-3-yl]phenyl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c19-8-2-1-3-11-23-12-7-17(22-23)15-5-4-6-16(13-15)18-14-20-9-10-21-18/h4-7,9-10,12-14H,1-3,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUJJIVYOUBSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN=C2)C3=NN(C=C3)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-(5-Fluoropentyl)pyrazol-3-yl]phenyl]pyrazine typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization to introduce the fluoropentyl and phenyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[3-[1-(5-Fluoropentyl)pyrazol-3-yl]phenyl]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-[1-(5-Fluoropentyl)pyrazol-3-yl]phenyl]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[3-[1-(5-Fluoropentyl)pyrazol-3-yl]phenyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5-Fluoropentyl)-1H-pyrazole: Shares the pyrazole core but lacks the phenyl and pyrazine groups.
1-(5-Fluoropentyl)-3-phenylpyrazole: Similar structure but without the pyrazine ring.
3-Phenylpyrazine: Contains the phenyl and pyrazine groups but lacks the fluoropentyl chain.
Uniqueness
2-[3-[1-(5-Fluoropentyl)pyrazol-3-yl]phenyl]pyrazine is unique due to its combination of the fluoropentyl chain, pyrazole core, phenyl group, and pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
